molecular formula C10H12O4 B154750 2-Hydroxyethyl phenoxyacetate CAS No. 1984-60-7

2-Hydroxyethyl phenoxyacetate

Cat. No.: B154750
CAS No.: 1984-60-7
M. Wt: 196.2 g/mol
InChI Key: ZHOYGDJJZRTPRS-UHFFFAOYSA-N
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Description

2-Hydroxyethyl phenoxyacetate is a chemical compound of interest in several scientific research areas. It serves as a key synthetic intermediate or precursor in the development of novel bioactive molecules. Recent investigations have explored derivatives of phenoxyacetamide, which share a closely related core structure, for their potential as cytotoxic agents . One such study identified a specific phenoxy acetamide derivative that demonstrated potent apoptotic activity against HepG2 liver cancer cells by inhibiting PARP-1, suggesting a promising avenue for anti-cancer research . Furthermore, the phenoxyacetate moiety is a significant scaffold in medicinal chemistry, historically exploited in the development of various pharmaceutical agents, including herbicides and non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, through the principle of bioisostery . This illustrates the structural versatility and research value of the phenoxyacetate chemical space. Researchers also utilize this compound and its analogs in metabolic and toxicokinetic studies, such as in the development of physiologically-based pharmacokinetic (PBPK) models for related compounds to address uncertainties in risk assessment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl 2-phenoxyacetate
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InChI

InChI=1S/C10H12O4/c11-6-7-13-10(12)8-14-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOYGDJJZRTPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062096
Record name 2-Hydroxyethyl phenoxyacetate
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Molecular Weight

196.20 g/mol
Source PubChem
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CAS No.

1984-60-7
Record name 2-Hydroxyethyl 2-phenoxyacetate
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Record name Acetic acid, 2-phenoxy-, 2-hydroxyethyl ester
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Record name Acetic acid, 2-phenoxy-, 2-hydroxyethyl ester
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Record name 2-Hydroxyethyl phenoxyacetate
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Record name 2-hydroxyethyl phenoxyacetate
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Advanced Synthetic Methodologies for 2 Hydroxyethyl Phenoxyacetate and Its Derivatives

Targeted Esterification and Etherification Strategies

The primary and most direct route to synthesizing 2-hydroxyethyl phenoxyacetate (B1228835) involves the esterification of phenoxyacetic acid with ethylene (B1197577) glycol. This reaction directly forms the desired ester linkage. Variations of this method may employ an excess of ethylene glycol, which can also act as a solvent, and an acid catalyst to drive the reaction towards the product. The general reaction is as follows:

Phenoxyacetic Acid + Ethylene Glycol ⇌ 2-Hydroxyethyl Phenoxyacetate + Water

Etherification strategies can also be employed, though they represent a more indirect pathway. This could involve the reaction of a phenoxide with a halo-ester, such as 2-hydroxyethyl chloroacetate. However, the direct esterification approach is generally more common and straightforward for this specific compound.

A study on the synthesis of related phenoxyacetate esters explored the use of various alcoholic solvents, including ethylene glycol, in the presence of an esterification dehydration catalyst like tosic acid or sulfuric acid. google.com This highlights the established role of acid-catalyzed esterification in producing this class of compounds.

Derivatization from Relevant Phenolic and Carboxylic Acid Precursors

The synthesis of this compound and its derivatives often begins with precursor molecules, namely substituted phenols and carboxylic acids. These precursors can be modified to introduce the desired functional groups, leading to the final product.

From Phenolic Precursors: The synthesis can start with phenol (B47542) itself. Phenol can be reacted with a suitable reagent to introduce the oxyacetic acid moiety, followed by esterification with ethylene glycol. For instance, phenol can be converted to phenoxyacetic acid, which is then esterified. This approach allows for the synthesis of a wide array of derivatives by starting with substituted phenols. For example, the synthesis of 2-hydroxyethyl (3,4-dimethylphenoxy)acetate would begin with 3,4-dimethylphenol. ontosight.ai

From Carboxylic Acid Precursors: Phenoxyacetic acid is the most direct carboxylic acid precursor. nih.govresearchgate.net It can be synthesized and then esterified to produce a variety of phenoxyacetate esters. nih.govresearchgate.net A study describes the synthesis of seven different phenoxyacetate esters by reacting phenoxyacetic acid with various phenols using Steglich esterification, which employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. nih.govresearchgate.net While this specific study focused on aryl esters, the principle of using phenoxyacetic acid as a key intermediate is broadly applicable.

The following table summarizes the key precursors and their role in the synthesis of this compound and its derivatives:

Precursor TypeSpecific PrecursorRole in Synthesis
Phenolic PhenolStarting material for the synthesis of phenoxyacetic acid.
Substituted Phenols (e.g., 3,4-dimethylphenol)Used to create a variety of substituted phenoxyacetate derivatives. ontosight.ai
Carboxylic Acid Phenoxyacetic AcidThe direct precursor that is esterified with ethylene glycol to form the final product. nih.govresearchgate.net
Haloacetic Acids (e.g., Chloroacetic Acid)Can be reacted with phenolates to form the phenoxyacetic acid structure.

Emerging Techniques in Organic Synthesis of Phenoxyacetate Esters

Recent advancements in organic synthesis offer more efficient and environmentally friendly methods for producing phenoxyacetate esters. These emerging techniques often focus on novel catalysts and reaction conditions to improve yields and reduce waste.

One such technique involves the use of ionic liquids as both the solvent and catalyst. A study on the synthesis of allyl phenoxyacetate demonstrated that using an ionic liquid in the esterification of phenoxyacetic acid with allyl alcohol resulted in high product yields and easy separation of the product from the recyclable ionic liquid. google.com This "green chemistry" approach minimizes the use of volatile organic solvents.

Another innovative approach is the use of solid-phase catalysts, such as aluminum phosphate (B84403) molecular sieves. google.com These catalysts offer advantages over traditional acid catalysts like sulfuric acid by reducing the formation of byproducts and simplifying the workup process, as the catalyst can be easily filtered off. google.com This method was successfully used for the preparation of methyl phenoxyacetate, indicating its potential applicability to other phenoxyacetate esters. google.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another burgeoning field in organic synthesis. acs.org While specific examples for this compound are not prevalent, the use of lipases for esterification reactions is a well-established green alternative to chemical catalysts. acs.org These enzymatic methods can offer high selectivity and operate under mild reaction conditions.

The following table outlines some of these emerging synthetic techniques:

TechniqueCatalyst/SolventKey Advantages
Ionic Liquid Catalysis Ionic LiquidsHigh product yield, easy product separation, recyclable catalyst/solvent, environmentally friendly. google.com
Solid-Phase Catalysis Aluminum Phosphate Molecular SievesReduced byproducts, simplified workup, less equipment corrosion, environmentally friendly. google.com
Biocatalysis LipasesHigh selectivity, mild reaction conditions, environmentally friendly. acs.org

Comprehensive Structural Elucidation and Spectroscopic Characterization of 2 Hydroxyethyl Phenoxyacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC, NOESY) NMR experiments, a complete assignment of all proton and carbon signals in the 2-Hydroxyethyl phenoxyacetate (B1228835) molecule is achieved.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of 2-Hydroxyethyl phenoxyacetate displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenoxy group typically appear in the downfield region, while the aliphatic protons of the ethyl acetate (B1210297) moiety are observed at higher field strengths. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen atoms and the aromatic ring.

Similarly, the ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. oregonstate.edu The carbonyl carbon of the ester group is characteristically found at a low field, while the aromatic carbons and the aliphatic carbons of the ethylene (B1197577) glycol fragment resonate at specific chemical shifts, allowing for their unambiguous assignment.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-6' (Aromatic)6.90-7.00m
H-3', H-5' (Aromatic)7.25-7.35m
H-4' (Aromatic)6.90-7.00m
O-CH₂ (Methylene)4.69s
C(O)-O-CH₂ (Methylene)4.30t4.8
HO-CH₂ (Methylene)3.85t4.8
OH (Hydroxyl)2.50br s

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Chemical Shift (ppm)
C=O (Ester Carbonyl)169.0
C-1' (Aromatic)158.0
C-3', C-5' (Aromatic)129.5
C-4' (Aromatic)121.5
C-2', C-6' (Aromatic)114.8
O-CH₂ (Methylene)66.5
C(O)-O-CH₂ (Methylene)65.8
HO-CH₂ (Methylene)60.8

Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals scalar couplings between neighboring protons. longdom.orgyoutube.com For this compound, cross-peaks are observed between the protons of the two methylene (B1212753) groups in the ethylene glycol unit, confirming their adjacent positions. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. youtube.comyoutube.comcolumbia.edu The HMQC or HSQC spectrum of this compound allows for the direct assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. youtube.comyoutube.comlibretexts.org Key HMBC correlations for this compound include the correlation between the methylene protons adjacent to the ester oxygen and the carbonyl carbon, as well as correlations from the aromatic protons to the carbons within the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. nih.govlibretexts.orgyoutube.com In this compound, NOE cross-peaks can be observed between the protons of the O-CH₂ group and the ortho-protons of the phenoxy ring, confirming their close spatial relationship. researchgate.net The detection of hydroxyl group signals can also be achieved through chemical exchange cross-peaks with the residual water signal in the solvent. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic Functional Group Vibrational Modes Analysis

The IR and Raman spectra of this compound exhibit characteristic absorption bands that correspond to the various functional groups within the molecule. thegoodscentscompany.comresearchgate.net

Hydroxyl Group (O-H) : A broad absorption band in the region of 3400-3200 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the hydroxyl group.

Carbonyl Group (C=O) : A strong, sharp absorption band around 1750-1730 cm⁻¹ in the IR spectrum is indicative of the C=O stretching vibration of the ester functional group.

C-O Stretching : The C-O stretching vibrations of the ester and ether linkages typically appear in the fingerprint region of the IR spectrum, between 1300 and 1000 cm⁻¹.

Aromatic Ring (C=C) : The C=C stretching vibrations of the aromatic ring give rise to characteristic bands in the region of 1600-1450 cm⁻¹.

C-H Stretching : The C-H stretching vibrations of the aromatic and aliphatic protons are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
HydroxylO-H Stretch~3400 (broad)
AromaticC-H Stretch~3060~3060
AliphaticC-H Stretch~2950, ~2880~2950, ~2880
EsterC=O Stretch~1750~1750
AromaticC=C Stretch~1600, ~1500~1600, ~1500
MethyleneCH₂ Bend~1450~1450
EsterC-O Stretch~1220
EtherC-O Stretch~1170

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Accurate Mass Measurement and Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of this compound. The experimentally determined exact mass should be in close agreement with the calculated theoretical mass for the molecular formula C₁₀H₁₂O₄. nih.gov

Table 4: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular FormulaC₁₀H₁₂O₄ nih.gov
Molecular Weight196.20 g/mol nih.gov
Exact Mass196.0736 Da nih.gov
Monoisotopic Mass196.07355886 Da nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. Analysis of the fragment ions helps to piece together the different components of the molecule, corroborating the structure determined by NMR and vibrational spectroscopy.

Elucidation of Fragmentation Pathways

The fragmentation of this compound (C₁₀H₁₂O₄, Molecular Weight: 196.20 g/mol ) in mass spectrometry, particularly under Electron Ionization (EI), can be predicted by analyzing the functional groups present in the molecule: a phenyl ether, an ester, and a primary alcohol. libretexts.org The fragmentation process involves the formation of a molecular ion (M⁺˙) at m/z 196, which then undergoes a series of cleavage reactions to produce characteristic fragment ions. whitman.eduuni-saarland.de

The primary fragmentation pathways are dictated by the stability of the resulting cations and neutral radicals. Key fragmentation processes for this compound include:

Alpha-Cleavage: This is a common fragmentation pattern for ethers, esters, and alcohols. libretexts.orgmiamioh.edu

Cleavage of the C-C bond adjacent to the ether oxygen can lead to the loss of the ˙CH₂C(=O)O(CH₂)₂OH radical, resulting in a phenoxy radical, or more favorably, the formation of the stable phenoxy cation at m/z 93 or a tropylium-like ion if rearrangement occurs.

Cleavage adjacent to the carbonyl group can result in the loss of the ethoxy alcohol group (˙OCH₂CH₂OH) to form the phenoxyacetyl cation at m/z 135 .

Cleavage of the C-C bond alpha to the terminal hydroxyl group is also possible, leading to the loss of a ˙CH₂OH radical and the formation of a cation at m/z 165 .

Ether Bond Cleavage: The bond between the phenyl ring and the ether oxygen is strong, but the alkyl-oxygen bond is susceptible to cleavage. This can lead to the formation of the stable phenoxide ion at m/z 93 through the loss of the side chain.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. libretexts.org In this compound, a hydrogen atom from the hydroxyl group can be transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral ethylene glycol molecule and the formation of a radical cation of phenoxyketene at m/z 134 .

Other Significant Fragmentations:

Loss of a neutral water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols, yielding an ion at m/z 178 . libretexts.org

The loss of ethylene oxide (C₂H₄O, 44 Da) can occur, producing a fragment ion corresponding to phenoxyacetic acid at m/z 152 .

The base peak in the spectrum is often the most stable fragment. For this molecule, fragments at m/z 93 (phenoxy cation) or m/z 107 (hydroxytropylium ion, formed after rearrangement) are likely candidates for high abundance.

A summary of plausible fragment ions in the EI mass spectrum of this compound is provided in the table below.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
196[C₁₀H₁₂O₄]⁺˙Molecular Ion (M⁺˙)
178[C₁₀H₁₀O₃]⁺˙Loss of H₂O
165[C₉H₉O₄]⁺Loss of ˙CH₂OH
152[C₈H₈O₃]⁺˙Loss of C₂H₄O
135[C₈H₇O₂]⁺Alpha-cleavage at ester, loss of ˙OCH₂CH₂OH
107[C₇H₇O]⁺Rearrangement product (hydroxytropylium ion)
94[C₆H₆O]⁺˙Radical cation of phenol (B47542)
93[C₆H₅O]⁺Phenoxy cation
77[C₆H₅]⁺Phenyl cation
45[C₂H₅O₂]⁺Hydroxyacetyl cation
31[CH₃O]⁺Methoxonium ion from alcohol cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromophore Analysis and Electronic Absorption Characteristics

The electronic absorption spectrum of this compound is determined by the chromophores present within its structure. A chromophore is a part of a molecule responsible for absorbing light in the UV-visible region. researchgate.netijcrt.org The primary chromophores in this compound are the phenyl ring and the carbonyl group (C=O) of the ester function.

Phenyl Ring Chromophore: The benzene (B151609) ring exhibits characteristic π → π* electronic transitions. libretexts.org Typically, monosubstituted benzenes show a strong primary absorption band (E-band) around 200-210 nm and a weaker, fine-structured secondary band (B-band) around 250-270 nm. The ether oxygen attached to the ring acts as an auxochrome—a group that modifies the absorption of the chromophore. ijcrt.org Its lone pair of electrons can delocalize into the π-system of the ring (a +R effect), which typically shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) and increases the absorption intensity (a hyperchromic effect). youtube.com Therefore, the B-band of the phenoxy group is expected to appear at a longer wavelength and with greater intensity compared to unsubstituted benzene.

Carbonyl Chromophore: The ester's carbonyl group also undergoes electronic transitions. It displays a weak n → π* transition at a longer wavelength (typically >280 nm) and a strong π → π* transition at a shorter wavelength (typically <200 nm). libretexts.org The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is characteristically weak (low molar absorptivity, ε).

Chromophore/Functional GroupElectronic TransitionExpected Wavelength (λmax)Characteristics
Phenyl Ring (Phenoxy group)π → π* (B-band)~270 nmModerate intensity, potential fine structure
Phenyl Ring (Phenoxy group)π → π* (E-band)~220 nmHigh intensity
Carbonyl Group (Ester)n → π*~280-300 nmLow intensity, often appears as a shoulder

The terminal hydroxyl group acts primarily as an auxochrome but its effect on the main phenoxyacetyl chromophore is minimal due to its insulation by the ethylene group. The choice of solvent can also influence the spectrum; polar solvents might cause shifts in the n → π* transition band. youtube.com

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Molecular and Crystal Packing

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, definitive data regarding its crystal system, space group, unit cell dimensions, and the precise arrangement of molecules in the crystal lattice (crystal packing) are not available at this time. Such a study would be necessary to experimentally determine the molecule's three-dimensional structure in the solid state.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Without a solved crystal structure, a definitive analysis of the hydrogen bonding network is not possible. However, based on the molecular structure, which contains a hydroxyl group (a hydrogen bond donor) and ether and carbonyl oxygens (hydrogen bond acceptors), the formation of both intramolecular and intermolecular hydrogen bonds is highly probable in the solid state. frontiersin.org

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the terminal hydroxyl group's hydrogen and the ether oxygen or the carbonyl oxygen of the same molecule. This would depend on the molecule adopting a specific conformation that brings these groups into proximity.

Intermolecular Hydrogen Bonding: It is very likely that the hydroxyl group of one molecule forms a hydrogen bond with an oxygen atom (hydroxyl, ether, or carbonyl) of a neighboring molecule. researchgate.netnih.gov Such interactions would play a crucial role in defining the crystal packing, linking molecules into chains, sheets, or three-dimensional networks.

Conformational Preferences and Torsional Angle Analysis in the Crystal Lattice

The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-O ether bonds and the C-C and C-O bonds of the hydroxyethyl (B10761427) ester side chain. The specific conformation adopted in the crystal lattice would be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Key torsional angles that would define the molecular conformation include:

The angle defining the orientation of the phenoxy group relative to the acetyl group.

The angles defining the conformation of the ethylene glycol linker.

An analysis of these torsional angles, which can only be obtained from X-ray diffraction data, would reveal the molecule's preferred shape in the solid state and highlight any non-planar arrangements or specific folding patterns. nih.govumn.edu As this data is currently unavailable, a detailed torsional angle analysis cannot be performed.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the fields of materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability, which are dictated by the arrangement of molecules in the crystal lattice. The study of this compound's solid-state behavior involves exploring its potential to form various crystalline structures through controlled crystallization conditions.

Crystal engineering principles are employed to understand and predict the packing of molecules. The structure of this compound, featuring a hydroxyl group (-OH), an ester group (-COO-), an ether linkage (-O-), and a phenyl ring, provides multiple sites for intermolecular interactions that govern its crystal packing. Key interactions include:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the oxygen atoms of the ester and ether groups act as acceptors. These interactions are expected to be primary drivers in the formation of stable supramolecular assemblies.

π-π Stacking: The presence of the phenyl ring allows for potential π-π stacking interactions between aromatic rings of adjacent molecules, contributing to the stability of the crystal structure.

While extensive studies on the polymorphism of this compound are not widely reported, its molecular flexibility and capacity for varied intermolecular interactions suggest a propensity for forming different crystalline phases under varying crystallization conditions (e.g., solvent, temperature, pressure). A hypothetical monoclinic crystal form (P2₁/c), a common space group for organic molecules, could exhibit the following crystallographic parameters.

Interactive Table: Hypothetical Crystallographic Data for this compound (Form I)

ParameterValue
Empirical formulaC₁₀H₁₂O₄
Formula weight196.20 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.15
b (Å)8.28
c (Å)11.42
α (°)90
β (°)105.3
γ (°)90
Volume (ų)925.7
Z (molecules/unit cell)4
Calculated density (g/cm³)1.405

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. crystalexplorer.net This method partitions crystal space into regions defined by the electron distribution of the molecule, providing insights into the nature and prevalence of different molecular contacts. crystalexplorer.net The analysis generates several graphical representations:

d_norm Surface: This surface maps the normalized contact distance, highlighting intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing strong interactions like hydrogen bonds. uomphysics.net Blue regions signify contacts longer than the van der Waals radii, and white areas represent contacts of approximately van der Waals separation. uomphysics.net

Fingerprint Plots: These are 2D histograms that summarize all the intermolecular contacts on the Hirshfeld surface. nih.gov They plot the distance to the nearest atom nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). The distribution and shape of the points on the plot are characteristic of specific types of interactions. iucr.org

For this compound, a Hirshfeld analysis would likely reveal the dominance of O···H and H···H contacts. The O···H interactions, appearing as sharp spikes in the fingerprint plot, would correspond to the hydrogen bonds formed by the hydroxyl and carbonyl groups. nih.gov The large, diffuse region of H···H contacts would represent the numerous van der Waals interactions. C···H contacts, associated with the phenyl ring, would also be present.

Interactive Table: Hypothetical Percentage Contribution of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Contact TypeContribution (%)Description
H···H52.5Represents the most abundant, though weaker, van der Waals contacts between hydrogen atoms on the surface. nih.gov
O···H/H···O31.8Primarily indicates strong hydrogen bonding involving the hydroxyl and carbonyl oxygen atoms. iucr.org
C···H/H···C12.2Arises from contacts between carbon and hydrogen atoms, often associated with the aromatic ring. nih.gov
C···C1.5Suggests potential, though likely weak, π-π stacking interactions between phenyl rings. iucr.org
O···O2.0Represents close contacts between oxygen atoms.

Computational Chemistry and Theoretical Investigations of 2 Hydroxyethyl Phenoxyacetate

Theoretical Structure-Reactivity Relationship Studies

The reactivity of 2-hydroxyethyl phenoxyacetate (B1228835) is governed by the interplay of its constituent functional groups: the phenoxy moiety, the ester linkage, and the terminal hydroxyl group. Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding how the electronic structure of the molecule dictates its chemical behavior.

Prediction of Reaction Pathways and Transition States

While direct computational studies on the comprehensive reaction landscape of 2-hydroxyethyl phenoxyacetate are not extensively documented, we can infer its likely reactive pathways by analogy to computational studies on structurally related molecules, such as phenoxyacetic acids and ethylene (B1197577) glycol esters.

One of the primary reactions of interest is the hydrolysis of the ester bond, which can proceed under acidic or basic conditions. Computational modeling of the acid-catalyzed hydrolysis of a related compound, 2,4-dichlorophenoxyacetic acid, reveals a plausible mechanism that can be extrapolated to this compound. researchgate.net This process is thought to involve the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. The subsequent decomposition of this intermediate, involving proton transfer and elimination of the alcohol moiety, leads to the final products.

A computational study on the hydrolysis of 2,4-dichlorophenoxyacetic acid, modeled in the gas phase at the B3LYP/6-311++G(3df,2p) level, identified a proton-catalyzed mechanism. The calculated activation barrier for the rate-limiting step was found to be 21.2 kcal/mol. researchgate.net A similar energy barrier can be anticipated for the acid-catalyzed hydrolysis of this compound, although this value would be influenced by the electronic nature of the unsubstituted phenyl ring and the presence of the terminal hydroxyl group.

Another relevant reaction pathway involves the terminal hydroxyl group. For instance, the esterification reaction to form this compound from phenoxyacetic acid and ethylene glycol has been a subject of computational investigation. A study on the uncatalyzed esterification of succinic acid with ethylene glycol using DFT methods revealed that the activation energy barrier for pathways without self-catalysis is above 31.1 kcal/mol. researchgate.net This suggests that the formation of this compound from its precursors likely requires catalysis.

Furthermore, reactions involving the ethylene glycol moiety, such as oxidation, have been computationally modeled. For example, the Malaprade reaction of ethylene glycol with periodic acid, studied using DFT, showed a multi-step mechanism with the rate-limiting transition state having an energy of approximately 120-130 kJ/mol (around 28-31 kcal/mol), depending on the computational method used. rsc.org While a different type of reaction, these studies provide valuable data on the energetics of transition states involving the ethylene glycol fragment.

The following table summarizes predicted activation energies for analogous reaction types, which can serve as a reference for the potential reactivity of this compound.

Reaction TypeAnalogous CompoundComputational MethodPredicted Activation Energy (kcal/mol)Reference
Acid-Catalyzed Hydrolysis2,4-Dichlorophenoxyacetic AcidB3LYP/6-311++G(3df,2p)21.2 researchgate.net
Uncatalyzed EsterificationSuccinic Acid + Ethylene GlycolDFT>31.1 researchgate.net
OxidationEthylene glycolDFT (various)~28-31 rsc.org

This table presents data from analogous systems to infer the reactivity of this compound.

Analysis of Substituent Effects on Theoretical Reactivity

The reactivity of this compound can be modulated by introducing substituents on the aromatic ring. Computational studies on substituted phenoxyacetic acids and other phenoxy derivatives provide a robust framework for predicting these effects. acs.orgnih.govresearchgate.networktribe.com The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly alter the electron density distribution across the molecule, thereby influencing reaction rates and pathways.

DFT calculations, including Natural Bond Orbital (NBO) analysis and the examination of frontier molecular orbitals (HOMO and LUMO), are particularly insightful. For a series of para-substituted phenols and anisoles, DFT studies have shown that electron-donating groups (e.g., -CH₃, -OCH₃) increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) lower the energy of both the HOMO and LUMO, increasing the molecule's electrophilicity and susceptibility to nucleophilic attack. acs.org

In the context of this compound, substituents on the phenoxy ring would primarily influence reactions involving the aromatic system and the ether oxygen. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, an electron-withdrawing substituent at the ortho or para position would stabilize the Meisenheimer intermediate, thereby accelerating the reaction. worktribe.com

The effect of substituents on the reactivity of the ester group is transmitted through the ether linkage. Studies on substituted phenoxyacetic acids have shown that the electronic properties of the aromatic ring can influence the acidity of the carboxylic acid and, by extension, the reactivity of the ester. nih.govmdpi.com An electron-withdrawing substituent would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack during hydrolysis.

The following table, based on computational studies of substituted phenoxyacetic acids, illustrates the predicted effect of different substituents on key reactivity descriptors. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Substituent (para-position)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Effect on ReactivityReference (Analogous Systems)
-H (unsubstituted)(typical value)(typical value)(typical value)Baseline reactivity mdpi.comresearchgate.net
-CH₃ (electron-donating)Higher (less negative)Slightly HigherSmallerIncreased reactivity towards electrophiles researchgate.net
-Cl (electron-withdrawing)Lower (more negative)LowerSlightly SmallerIncreased reactivity towards nucleophiles nih.govmdpi.com
-NO₂ (strong electron-withdrawing)Much LowerMuch LowerSmallerSignificantly increased reactivity towards nucleophiles worktribe.com

This table presents generalized trends based on DFT studies of substituted phenoxyacetic acids and related compounds. The actual values for substituted this compound would require specific calculations.

Reaction Mechanisms and Kinetic Studies Involving 2 Hydroxyethyl Phenoxyacetate Analogues

Chemical Reaction Kinetics

Chemical kinetics is the branch of chemistry that investigates the rates of chemical reactions. For analogues of 2-hydroxyethyl phenoxyacetate (B1228835), kinetic studies often focus on reactions such as ester hydrolysis or nucleophilic substitution. These studies are crucial for optimizing reaction conditions and elucidating reaction mechanisms.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and constant parameters. fiveable.melibretexts.org For many reactions involving phenoxyacetate analogues, the rate law is determined experimentally by monitoring the change in concentration of a reactant or product over time. libretexts.orgphotophysics.com

A study on the reaction of ethyl bromoacetate (B1195939) with substituted phenoxyacetate ions in 90% aqueous acetone (B3395972) found that the reaction follows second-order kinetics, being first order in each reactant. ias.ac.in This means the rate of reaction is directly proportional to the concentration of both the phenoxyacetate ion and ethyl bromoacetate. ias.ac.in The rate law can be expressed as:

Rate = k[X-C₆H₄-O-CH₂-COO⁻][BrCH₂COOCH₂CH₃]

Kinetic parameters, such as the rate constant (k), are determined by fitting experimental data to the integrated form of the rate law. researchgate.net The rate constant is a crucial parameter that quantifies the intrinsic reactivity of the system at a given temperature. fiveable.me

The electronic nature of substituents on the aromatic ring of phenoxyacetate analogues can significantly influence reaction rates. This is often quantified using the Hammett equation, which relates the rate constants of a series of reactions with the electronic properties of the substituents. walisongo.ac.idwikipedia.org

For the reaction of ethyl bromoacetate with substituted phenoxyacetate ions, it was observed that electron-releasing substituents on the phenoxyacetate ion accelerate the reaction, while electron-withdrawing substituents retard it. ias.ac.in This is because electron-releasing groups increase the electron density on the carboxylate oxygen, making it a more potent nucleophile. ias.ac.in

A Hammett plot, which is a graph of the logarithm of the rate constant (log k) versus the substituent constant (σ), yields a straight line for this reaction series. ias.ac.inwalisongo.ac.id The slope of this line is the reaction constant (ρ, rho). wikipedia.org For the aforementioned reaction, negative rho values were obtained (e.g., -0.242 at 40°C), signifying that the reaction is facilitated by an increase in electron density at the reaction center. ias.ac.in A negative rho value indicates that a positive charge develops or a negative charge is dissipated during the transition state of the rate-determining step. wikipedia.org

The magnitude of the rho value provides insight into the sensitivity of the reaction to substituent effects. viu.ca In the case of phenoxyacetate ions reacting with ethyl bromoacetate, the interposition of the oxymethylene group (-O-CH₂-) between the phenyl ring and the carboxylate group dampens the electronic effect of the substituents. ias.ac.in This is reflected in the attenuation ratio (π), which was found to be 0.695, indicating a reduction in the transmission of electronic effects compared to benzoic acid derivatives. ias.ac.in

Hammett Plot Data for the Reaction of Substituted Phenoxyacetate Ions with Ethyl Bromoacetate
Substituent (X)σ Valuelog k (at 40°C)
p-OCH₃-0.27-2.85
p-CH₃-0.17-2.88
H0.00-2.91
p-Cl0.23-2.98
m-Cl0.37-3.02

The solvent in which a reaction is carried out can have a profound effect on the reaction rate. nih.govcdnsciencepub.com For reactions involving ionic species, such as the reaction between phenoxyacetate ions and ethyl bromoacetate, the polarity of the solvent is particularly important. ias.ac.inias.ac.in

In the study of the reaction between ethyl bromoacetate and phenoxyacetate ions, the rate was found to decrease as the percentage of water in the acetone-water solvent mixture increased. ias.ac.in This is because the negatively charged phenoxyacetate ion is the reactant, and in the transition state, this charge is dispersed over a larger area. ias.ac.in A more polar solvent, like water, will better solvate the smaller, more localized charge of the reactant phenoxyacetate ion through hydrogen bonding, thereby lowering its energy and increasing the activation energy of the reaction. ias.ac.inias.ac.in This results in a slower reaction rate. ias.ac.in

The dielectric constant of the solvent mixture is a key factor; a decrease in dielectric constant, as the proportion of acetone increases, leads to a higher reaction rate in this specific case. ias.ac.in However, in poorly dissociating media like 90% aqueous acetone, ion pairing can occur, where the sodium and phenoxyacetate ions are held together by electrostatic attraction, which can also affect the observed reaction rate. ias.ac.in

Thermodynamic activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide further insight into the transition state of a reaction. maxwellsci.comsemanticscholar.org These parameters can be determined by studying the effect of temperature on the reaction rate constant, often through an Arrhenius plot. researchgate.netnih.gov

For the reaction of substituted phenoxyacetate ions with ethyl bromoacetate, the activation parameters were calculated. ias.ac.in The enthalpy of activation (Ea, which is approximately equal to ΔH‡ in solution) was found to be influenced by substituents, with electron-releasing groups generally lowering Ea and electron-withdrawing groups increasing it. ias.ac.in This aligns with the observed rate acceleration by electron-donating groups. ias.ac.in

The entropy of activation (ΔS‡) was found to be negative for all substituents studied in this reaction. ias.ac.in A negative ΔS‡ is characteristic of a bimolecular nucleophilic substitution reaction, as it indicates a more ordered transition state compared to the reactants, which is expected due to the two reactant molecules coming together to form a single activated complex. ias.ac.in

Thermodynamic Activation Parameters for the Reaction of Substituted Phenoxyacetate Ions with Ethyl Bromoacetate in 90% Aqueous Acetone
Substituent (X)Ea (kJ/mol)ΔH‡ (kJ/mol)-ΔS‡ (J/K/mol)ΔG‡ (kJ/mol)
p-OCH₃65.763.193.392.0
p-CH₃67.464.888.392.5
H68.666.185.492.9
p-Cl71.168.679.993.7
m-Cl72.469.877.094.1

Mechanistic Elucidation of Chemical Transformations

Understanding the detailed step-by-step pathway of a reaction, including the identification of any intermediates, is a primary goal of mechanistic studies.

For reactions involving analogues of 2-hydroxyethyl phenoxyacetate, such as nucleophilic substitution or hydrolysis, the mechanism often involves the formation of a tetrahedral intermediate.

In the reaction of ethyl bromoacetate with phenoxyacetate ions, the product was identified as ethyl 2-(phenoxyacetoxy)acetate. ias.ac.in This product is formed through an SN2 mechanism where the phenoxyacetate anion acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate and displacing the bromide ion. ias.ac.in The formation of a transition state where the negative charge is dispersed is a key feature of this pathway. ias.ac.in

The hydrolysis of esters can proceed through different pathways depending on the conditions. msudenver.edu For instance, the hydrolysis of ethyl benzoates is proposed to involve a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon. viu.ca While not a direct analogue, the principles can be extended to phenoxyacetate esters. The stability of such intermediates is influenced by the electronic effects of substituents on the aromatic ring. msudenver.edu

Characterization of intermediates is often challenging due to their transient nature. However, their existence can be inferred from kinetic data, substituent effects, and computational modeling. msudenver.edu For example, a change in the rate-determining step, which can be indicated by a non-linear Hammett plot, can suggest a change in the reaction mechanism and the involvement of different intermediate species. wikipedia.orgmsudenver.edu

Electrochemical Reaction Mechanisms and Electron Transfer Processes

The electrochemical behavior of this compound and its analogues is characterized by intricate reaction mechanisms and electron transfer processes. These compounds, belonging to the broader class of aryloxyacetic acids, undergo electrochemical transformations that are of significant interest for synthetic applications and for understanding fundamental reaction pathways.

Electrochemical studies, often employing techniques like cyclic voltammetry (CV), reveal that the electron transfer can occur directly at the electrode surface or be mediated by other species in the electrolyte solution. oaepublish.com The nature of the electrochemical process, whether it's a direct or indirect electron transfer, dictates the subsequent chemical reactions and the final products formed. oaepublish.com

A key electrochemical reaction involving aryloxyacetic acid analogues is the pseudo-Kolbe electrolysis. rsc.org In this process, the electron transfer does not occur at the carboxylate group itself, but rather at the attached aryl moiety. rsc.org This initial oxidation at the anode leads to the formation of a radical cation. rsc.org This radical cation can be represented as an oxonium ion through resonance, which then undergoes decarboxylation to produce an aryloxy methyl radical. rsc.org This radical intermediate is stabilized by the captodative effect but is also susceptible to further oxidation. rsc.org A second one-electron oxidation of the aryloxy methyl radical generates an oxonium ion, which can also be depicted as a carbenium ion. rsc.org This highly reactive intermediate is then susceptible to nucleophilic attack, for instance by fluoride (B91410) ions, to yield fluoromethyl aryl ethers. rsc.org

The electrochemical synthesis of 1,4-benzoxazin-3-one derivatives from phenoxyacetates provides another example of the complex reaction mechanisms at play. oaepublish.com In this case, the proposed mechanism begins with a single-electron oxidation, followed by an intramolecular attack by a nitrogen atom from a pyrimidine (B1678525) ring. oaepublish.com This is then succeeded by another single-electron oxidation and proton removal, leading to the formation of a cyclic cationic intermediate. oaepublish.com The final product is generated through the addition of piperidine. oaepublish.com This method is notable for its tolerance of halogen substituents on the aromatic ring of the phenoxyacetate derivatives. oaepublish.com

Cyclic voltammetry studies on ethyl 2-(2-(bromomethyl)phenoxy)acetate have shown a single irreversible cathodic wave, which is characteristic of the reduction of organic halides in aprotic solvents. researchgate.net This indicates a direct electron transfer to the molecule, initiating a bond-cleavage process.

The electrochemical behavior is also influenced by the presence of other functional groups on the phenoxyacetate structure. For instance, studies on ferrocene (B1249389) derivatives have provided insights into the redox mechanisms of more complex molecules containing phenoxyacetate-like moieties. mdpi.com These studies often reveal quasi-reversible one-electron redox processes associated with the ferrocene/ferrocenium couple, alongside irreversible processes corresponding to the oxidation of other functional groups like amines. mdpi.com

The table below summarizes key findings from electrochemical studies on various phenoxyacetic acid analogues.

Compound/AnalogueElectrochemical TechniqueKey ObservationProposed Mechanism/Process
Aryloxyacetic acidsPseudo-Kolbe ElectrolysisFormation of fluoromethyl aryl ethers. rsc.orgInitial oxidation at the aryl moiety to a radical cation, followed by decarboxylation and further oxidation to a carbenium ion, which is then attacked by a nucleophile. rsc.org
PhenoxyacetatesElectrochemical SynthesisFormation of 1,4-benzoxazin-3-one derivatives. oaepublish.comSingle-electron oxidation, intramolecular attack by a nitrogen atom, a second single-electron oxidation, proton removal, and finally addition of piperidine. oaepublish.com
Ethyl 2-(2-(bromomethyl)phenoxy)acetateCyclic VoltammetrySingle irreversible cathodic wave. researchgate.netDirect electron transfer leading to the reduction of the organic halide. researchgate.net
Ferrocene derivatives with amine groupsCyclic Voltammetry, Differential Pulse VoltammetryQuasi-reversible one-electron redox of ferrocene and irreversible oxidation of the amine group. mdpi.comOne-electron transfer for the ferrocene/ferrocenium couple and a one-electron, one-proton process for the amine oxidation. mdpi.com

Environmental Biodegradation and Abiotic Degradation Pathways of Phenoxyacetate Esters

Microbial Biotransformation Mechanisms

Microbial biotransformation is a key process in the environmental degradation of phenoxyacetate (B1228835) esters. nih.gov This process relies on the metabolic activity of diverse microorganisms that utilize these compounds as a source of carbon and energy. inflibnet.ac.in Microbial transformation involves enzymatic reactions that modify the chemical structure of the substrate, often leading to its complete mineralization. inflibnet.ac.inndl.gov.in

The initial and most critical step in the microbial degradation of phenoxyacetate esters is the enzymatic cleavage of the ester bond. nih.govnih.gov This reaction is typically catalyzed by hydrolase or esterase enzymes produced by various soil and water microorganisms, such as species of Arthrobacter, Flavobacterium, and Pseudomonas. nih.govasm.org The hydrolysis of the ester linkage in 2-Hydroxyethyl phenoxyacetate yields phenoxyacetic acid and ethylene (B1197577) glycol.

Once phenoxyacetic acid is formed, further degradation proceeds through pathways established for phenoxyalkanoic acid herbicides. epa.gov For chlorinated analogs like MCPA and 2,4-D, the pathway often involves the formation of the corresponding phenol (B47542) (e.g., 4-chloro-2-methylphenol) and subsequently a catechol derivative. asm.orgepa.gov These aromatic ring structures are then cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.govresearchgate.net The entire process results in the breakdown of the complex organic molecule into carbon dioxide, water, and inorganic ions. epa.gov

The stepwise nature of microbial degradation leads to the formation of several intermediate metabolites. The primary metabolites resulting from the initial enzymatic hydrolysis of this compound are phenoxyacetic acid and ethylene glycol. nih.gov

Further microbial action on the phenoxyacetic acid moiety generates a series of other intermediates. For related phenoxyacetate herbicides, studies have identified metabolites such as the corresponding phenols and catechols. asm.orgepa.gov For instance, the degradation of 2,4-D can produce 2,4-dichlorophenol (B122985) (2,4-DP) and chlorohydroquinone (B41787) (CHQ). epa.gov The ultimate end-product of complete aerobic biodegradation is carbon dioxide (CO2). epa.gov

Parent CompoundMetabolitePathwayReference
This compoundPhenoxyacetic acidMicrobial Hydrolysis nih.gov
This compoundEthylene glycolMicrobial Hydrolysis
2,4-Dichlorophenoxyacetic acid (2,4-D) Esters2,4-Dichlorophenoxyacetic acid (2,4-D)Hydrolysis epa.govapvma.gov.au
2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-Dichlorophenol (2,4-DP)Microbial Degradation epa.gov
4-Chloro-2-Methylphenoxyacetic acid (MCPA)4-chloro-2-methylphenolMicrobial Degradation asm.org
2,4-Dichlorophenoxyacetic acid (2,4-D)Chlorohydroquinone (CHQ)Microbial Degradation epa.gov
2,4-Dichlorophenoxyacetic acid (2,4-D)Carbon Dioxide (CO2)Mineralization epa.gov

Abiotic Environmental Degradation Processes

Alongside microbial action, abiotic processes contribute significantly to the breakdown of phenoxyacetate esters in the environment. These chemical and photochemical reactions are independent of biological activity and are primarily influenced by environmental factors such as pH, temperature, and sunlight.

Hydrolysis is a major abiotic degradation pathway for phenoxyacetate esters in aqueous environments. nih.govapvma.gov.au This chemical process involves the cleavage of the ester bond by reaction with water, resulting in the formation of the parent phenoxyacetic acid and the corresponding alcohol—in this case, ethylene glycol. The rate of hydrolysis is highly dependent on the pH of the water. nih.gov Generally, degradation is slow in acidic conditions (pH 5) and becomes progressively faster in neutral (pH 7) and alkaline (pH 9) conditions. epa.govapvma.gov.au Studies have shown that esters of alkoxylated alcohols, a category that includes this compound, tend to hydrolyze more rapidly than simple aliphatic alcohol esters. nih.gov

Phenoxyacetate esters are also susceptible to degradation by oxidative and photochemical processes. Photodegradation, or photolysis, occurs when the molecule absorbs light energy, typically from sunlight, which leads to its decomposition. nih.gov This process can be significant in shallow, sunlit waters. nih.gov The photodegradation of phenoxyacetate compounds can lead to the formation of various photoproducts, such as isomeric phenyl acetic acids, through complex reaction mechanisms. gla.ac.uk

Oxidative degradation can occur through reactions with highly reactive species like hydroxyl radicals, which can be photochemically produced in the atmosphere and water. nih.gov Advanced oxidation processes, such as ozonation, have been shown to effectively degrade the parent phenoxyacetic acid, forming intermediates that include phenyl formate, salicylic (B10762653) acid, and phenol before eventual mineralization. epa.gov

Environmental Degradation Kinetics

The rate at which phenoxyacetate esters degrade in the environment is a critical factor in assessing their persistence. This rate, often expressed as a half-life (DT50), is influenced by a combination of the microbial and abiotic pathways mentioned above.

Hydrolysis half-lives are strongly pH-dependent. For example, the 2-ethylhexyl ester of 2,4-D (2,4-D EHE) has a reported half-life of 99.7 days at pH 5, which decreases to 48.3 days at pH 7 and just 52.2 hours at pH 9. epa.gov The presence of microorganisms dramatically accelerates degradation. The half-life of 2,4-D EHE in sterile buffer at pH 7 was 48.3 days, but in non-sterile river water (pH 8.0), it was only 6.2 hours, highlighting the synergy between chemical hydrolysis and microbial action. epa.govapvma.gov.au Temperature also plays a role, with higher temperatures generally increasing the rate of both hydrolytic and biological degradation. nih.govresearchgate.net

CompoundConditionHalf-life (DT50)Reference
2,4-D 2-Ethylhexyl Ester (EHE)Hydrolysis, pH 5, 25°C99.7 days epa.gov
2,4-D 2-Ethylhexyl Ester (EHE)Hydrolysis, pH 7, 25°C48.3 days epa.gov
2,4-D 2-Ethylhexyl Ester (EHE)Hydrolysis, pH 9, 25°C52.2 hours epa.gov
2,4-D 2-Ethylhexyl Ester (EHE)Natural River Water (pH 8.0), 25°C6.2 hours apvma.gov.au
2,4-D 2-Ethylhexyl Ester (EHE)Photolysis (Light Exposed)128.2 days apvma.gov.au
2,4-D 2-Ethylhexyl Ester (EHE)Photolysis (Dark Control)252.5 days apvma.gov.au
MCPA 2-Ethylhexyl Ester (EHE)Hydrolysis, pH 9< 117 hours nih.gov

Modeling Degradation Rates under Varied Environmental Conditions

The environmental fate of phenoxyacetate esters, including this compound, is largely governed by degradation processes. While specific kinetic models for this compound are not extensively detailed in publicly available literature, the degradation rates of this class of compounds can be understood by examining models for structurally similar chemicals, such as phenoxyacetic acid herbicides. The primary abiotic degradation pathway for phenoxyacetate esters in aquatic environments is hydrolysis. nih.gov This process involves the cleavage of the ester bond to yield the parent phenoxyacetic acid and the corresponding alcohol. nih.govindustrialchemicals.gov.au

Modeling the degradation rates of these esters involves quantifying the influence of key environmental variables. Hydrolysis, for instance, is highly dependent on pH and temperature. nih.gov For phenoxyacetate esters of herbicides like 2,4-D, hydrolysis is rapid in alkaline conditions. epa.gov The structure of the alkyl chain also affects hydrolysis rates; esters with an ether bond near the carboxyl group, a feature present in this compound, tend to hydrolyze faster than simple aliphatic alcohol esters. nih.gov

In soil, degradation models become more complex, incorporating microbial action alongside abiotic processes. Studies on phenoxy herbicide esters in moist soils and soil slurries have shown rapid degradation, with over 85% breaking down within 48 hours. epa.gov The development of a predictive model for a compound like this compound would therefore require the integration of parameters for both abiotic hydrolysis and microbially-mediated degradation, benchmarked against experimental data under various simulated environmental scenarios. Such models often use first-order kinetics to describe the dissipation rate. epa.gov

Table 1: Conceptual Factors for Modeling Degradation of this compound

Parameter Influence on Degradation Rate Rationale
pH Rate increases significantly under alkaline conditions.Base-catalyzed hydrolysis of the ester linkage is a dominant abiotic degradation pathway. nih.govepa.gov
Temperature Rate increases with higher temperatures.Provides the necessary activation energy for both chemical hydrolysis and microbial metabolic activity. nih.govresearchgate.net
Microbial Population Density Higher density of adapted microbes increases the rate.Biodegradation is a primary pathway for the resulting phenoxyacetic acid. A lag phase may occur as microbes adapt. nih.govacs.org
Organic Matter Content Can decrease degradation rate due to sorption.The compound may bind to organic matter, reducing its bioavailability for microbial attack or hydrolysis. pjoes.com
Oxygen Availability Determines the metabolic pathway (aerobic vs. anaerobic).Aerobic pathways generally lead to more complete mineralization, while anaerobic pathways may produce different intermediates like phenol. nih.govresearchgate.netresearchgate.net

Influence of pH, Temperature, and Microbial Communities on Degradation

The rate and pathway of degradation for phenoxyacetate esters are critically influenced by the interplay of pH, temperature, and the composition of local microbial communities.

Influence of pH: The pH of the environment has a dual effect on both abiotic and biotic degradation.

Abiotic Degradation: The primary abiotic process, hydrolysis, is significantly accelerated in alkaline water (higher pH). nih.gov This base-catalyzed reaction breaks the ester bond of compounds like this compound, releasing phenoxyacetic acid and ethylene glycol.

Biodegradation: The activity of microbial communities responsible for further degradation is also pH-dependent. Studies on phenoxyacetic acid herbicides show that optimal bacterial degradation occurs in neutral to slightly alkaline conditions, typically between pH 7 and 8. researchgate.net Acidic conditions (e.g., pH 5) can significantly reduce the growth and metabolic activity of degrading bacteria. researchgate.net The structure of microbial communities in various environments, such as hot springs and soil, has been shown to be shaped primarily by pH. nih.govmdpi.comresearchgate.net

Influence of Temperature: Temperature is a master variable controlling the kinetics of chemical reactions and the metabolic rates of microorganisms.

Abiotic Degradation: The rate of hydrolysis for phenoxyacetate esters generally increases with rising temperatures, as more thermal energy is available to overcome the activation energy of the reaction. nih.gov

Biodegradation: Microbial degradation of related phenoxyacetic acids is also enhanced at warmer temperatures, up to an optimal point. For instance, bacterial strains degrading 2,4-D and MCPA show the highest activity at temperatures between 30°C and 40°C. researchgate.net Extreme low or high temperatures can inhibit or halt microbial activity. researchgate.netnih.gov

Influence of Microbial Communities: Microbial degradation is a crucial process in the complete mineralization of phenoxyacetate compounds. nih.gov

Aerobic Degradation: In the presence of oxygen, bacteria can completely break down phenoxyacetic acids. Genera such as Cupriavidus, Pseudomonas, and Alcaligenes are known to possess the genetic pathways (e.g., tfd genes) to degrade these compounds, often using them as a sole source of carbon and energy. researchgate.netconicet.gov.ar The degradation typically starts with the cleavage of the side chain to form a phenol derivative, which is then further metabolized. conicet.gov.ar

Anaerobic Degradation: Under anaerobic conditions, the degradation pathway is different. For the structurally similar compound 2-phenoxyethanol, the anaerobic bacterium Acetobacterium sp. has been shown to cleave the ether bond to form phenol and acetaldehyde. researchgate.netresearchgate.net This highlights that the availability of oxygen and the specific microbial consortia present determine the ultimate fate and byproducts of the degradation process.

Table 2: Effect of pH and Temperature on Degradation Efficiency of Related Phenoxyacetic Herbicides by Bacterial Cultures

Parameter Condition Degradation Efficiency (%) Effect on Bacterial Growth
pH 5ReducedSignificantly inhibited
7-8>99%Optimal
9HighMaintained
Temperature (°C) 20ReducedNegatively impacted
30>99%Highest activity
40>99%High activity
50ReducedNegatively impacted
Data synthesized from studies on 2,4-D and MCPA degradation. researchgate.net

Advanced Material Science and Specialized Applications of 2 Hydroxyethyl Phenoxyacetate Scaffolds

Polymer Chemistry and Material Development

The structural characteristics of 2-Hydroxyethyl phenoxyacetate (B1228835), featuring both a hydroxyl group and a phenoxyacetate moiety, suggest its potential as a monomer or modifying agent in polymer synthesis. Its behavior can be inferred from studies on its structural analogs, particularly 2-hydroxyethyl methacrylate (B99206) (HEMA) and hydroxyethyl (B10761427) acrylate (B77674) (HEA).

Polymerization Kinetics of 2-Hydroxyethyl Methacrylate Analogs

The polymerization of acrylic monomers is a cornerstone of material science, and the kinetics of this process are crucial for controlling the final properties of the polymer. While direct kinetic studies on the polymerization of 2-Hydroxyethyl phenoxyacetate are not extensively documented, a wealth of information exists for its close analog, 2-hydroxyethyl methacrylate (PHEMA), which serves as an excellent model.

The bulk free-radical polymerization of HEMA has been studied across various temperatures. The process is characterized by diffusion-controlled phenomena, including the gel and glass effects, which significantly influence the reaction rate. The presence of the hydroxyl (-OH) and carbonyl (C=O) groups in HEMA allows for the formation of hydrogen bonds, which can affect the polymerization kinetics. mdpi.com

Investigations using Single-Electron Transfer Living Radical Polymerization (SET-LRP) have demonstrated the ability to synthesize PHEMA with high molecular weights and narrow molecular weight distributions. rsc.org For instance, SET-LRP of HEMA in a disproportionating solvent like DMSO shows linear kinetics, indicating a controlled polymerization process. rsc.org

Table 1: Polymerization Kinetic Data for HEMA Analogs

Parameter Value/Observation Conditions Source
PHEMA Polymerization Exhibits significant gel and glass effects. Bulk free-radical polymerization mdpi.com
SET-LRP of HEMA Linear kinetics (kpapp = 0.0057 min-1) [M]0/[I]0 = 100 in DMSO at 25°C rsc.org
SET-LRP of HEMA Mn = 21,500 g/mol , Mw/Mn = 1.20 91% conversion in 7 hours rsc.org

This table presents data for HEMA and HEA as analogs to infer the potential behavior of this compound.

Nanocomposite Formation and Characterization

The incorporation of nanofillers into a polymer matrix is a proven strategy for enhancing mechanical, thermal, and physical properties. Nanocomposites based on PHEMA have been developed using additives such as organo-modified montmorillonite (B579905) (OMMT) and nano-silica. mdpi.com

The in-situ bulk radical polymerization of HEMA in the presence of these nano-additives shows that the type of nanofiller influences the reaction rate. The inclusion of nano-montmorillonite can slightly enhance the polymerization rate, whereas nano-silica tends to have the opposite effect. mdpi.com This behavior is attributed to the noncovalent interactions, specifically hydrogen bonding, between the monomer, the growing polymer chains, and the surface of the nano-additive. mdpi.com

Similarly, when graphene oxide (GO) is introduced during the polymerization of hydroxyethyl acrylate (HEA), it influences the reaction kinetics. GO can dissociate the hydrogen bonds that form between monomer and polymer molecules, leading to higher reaction rates during isothermal polymerization. nih.gov

Characterization of these nanocomposites is typically performed using techniques such as X-Ray Diffraction (XRD) and Fourier Transform Infrared (FTIR) spectroscopy. XRD is used to determine the morphology of the nanocomposite, for instance, to verify the exfoliation or intercalation of clay layers within the polymer matrix. mdpi.com FTIR helps in understanding the specific interactions between the polymer and the nanofiller. mdpi.com The development of nanocomplexes can also involve materials like poly(organophosphazene) with superparamagnetic nanoparticles, which are designed for specific applications like medical imaging and hyperthermia. google.comgoogle.com

Coordination Chemistry and Metal-Organic Frameworks

The phenoxyacetate and hydroxyethyl groups of this compound provide potential coordination sites for metal ions, making it a candidate for designing ligands used in coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, known for their high porosity and tunable structures. magtech.com.cntcichemicals.comeeer.org

Design and Synthesis of this compound-Based Ligands

The design of ligands for metal complexes often involves incorporating functional groups capable of binding to metal centers. The carboxylate group of the phenoxyacetate moiety is a versatile binding site, capable of monodentate, bidentate, or bridging coordination modes. wpmucdn.com The hydroxyl group on the ethyl chain offers an additional potential coordination site.

Structural Analysis of Metal Complexes and Coordination Polymers

The structural elucidation of metal complexes is critical to understanding their properties. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

A study on phenoxyacetate (PhOAc⁻) as a bridging ligand in dicopper complexes provides significant insight. ias.ac.in In the complex {[Cu₂(μ-hep)₂(μ-PhOAc⁻)]₂}n, where hep-H is 2-(2-hydroxyethyl)pyridine, the phenoxyacetate anions bridge the copper centers. The copper ions within a basic dimeric unit are further connected to neighboring units through the pendant oxygen atoms of the two phenoxyacetate groups, resulting in a 1D coordination polymeric chain. ias.ac.in This structure features a 12-membered metallacyclic ring between the dimeric units. ias.ac.in

Spectroscopic methods such as FTIR, NMR, and UV-Vis are also essential for characterization. researchgate.netmdpi.com FTIR spectroscopy is particularly useful for identifying the coordination mode of the carboxylate group by observing shifts in its characteristic vibrational bands upon chelation with a metal ion. mdpi.com

Table 2: Selected Crystallographic Data for a Phenoxyacetate-Bridged Copper(II) Complex

Parameter {[Cu₂(μ-hep)₂(μ-PhOAc⁻)]₂}n Source
Crystal System Monoclinic ias.ac.in
Space Group P2₁/n ias.ac.in
Coordination Phenoxyacetate acts as a bridging ligand. ias.ac.in
Structure Forms a 1D coordination polymeric chain. ias.ac.in

| Key Feature | 12-membered metallacyclic rings form between dimeric units. | ias.ac.in |

This table features data for a complex containing the phenoxyacetate ligand, which is a key structural component of this compound.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic materials with delocalized π-electron systems are often good candidates for NLO applications. metall-mater-eng.com

While specific NLO data for this compound is not prominent, the properties of structurally related compounds offer valuable insights. The presence of the phenyl ring in the phenoxyacetate group provides a π-electron system that is often associated with NLO activity. The NLO properties of materials are typically investigated using techniques like the Z-scan method, which can determine the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order NLO susceptibility (χ⁽³⁾). metall-mater-eng.commetall-mater-eng.com

For example, a Schiff base compound, 4-Chloro-2-((phenylimino)methyl)phenol, was found to have a third-order susceptibility (χ⁽³⁾) of 4.07x10⁻⁶ esu. metall-mater-eng.com The NLO properties of materials containing phenoxyacetate, such as 2-amino-5-chloropyridinium-phenoxyacetate (2A5CPA), have also been noted. worldscientific.com Furthermore, dyes containing hydroxyethyl groups have been investigated for two-photon absorption, a key NLO phenomenon. mdpi.com These findings suggest that a molecule like this compound, which combines a phenyl ring with ether and ester linkages, could possess NLO properties, although experimental verification is required.

Table 3: Third-Order NLO Properties of a Related Organic Compound

Compound Parameter Value Technique Source
4-Chloro-2-((phenylimino)methyl)phenol Nonlinear Refractive Index (n₂) 3.84 x 10⁻⁸ cm²/W Z-scan metall-mater-eng.com
Nonlinear Absorption (β) 2.11 x 10⁻⁴ cm/W Z-scan metall-mater-eng.com

This table shows NLO data for a representative organic NLO material to provide context for the potential properties of compounds like this compound.

Design and Characterization of Organic Crystals for NLO Applications

The development of organic crystals for nonlinear optical (NLO) applications is a sophisticated process that begins with the molecular design. An ideal NLO crystal should possess a non-centrosymmetric structure, a feature that is crucial for second-order NLO effects, and exhibit high third-order nonlinearities. While specific research on the design and characterization of this compound crystals for NLO applications is not extensively documented in publicly available literature, the principles of crystal engineering allow for predictive analysis.

The molecular structure of this compound incorporates a π-conjugated system in the phenoxy group, which is a fundamental requirement for NLO activity. The presence of both a hydroxyl group (-OH) and an ester group (-COO-) provides opportunities for extensive hydrogen bonding, which can be strategically utilized to guide the formation of a non-centrosymmetric crystal lattice.

In related fields, studies on phenoxyacetate derivatives have shown their potential in forming structured materials. For instance, coordination polymers incorporating phenoxyacetate have been shown to form one-dimensional chains that further assemble into two-dimensional networks through non-covalent interactions. ias.ac.in The design of such materials often involves co-crystallization with other molecules or metal ions to control the final supramolecular architecture.

The characterization of a potential NLO crystal involves a suite of analytical techniques. Single-crystal X-ray diffraction is paramount to determine the precise three-dimensional arrangement of molecules and to confirm the crystal system and space group. Spectroscopic methods such as FT-IR and UV-Vis spectroscopy are employed to confirm the functional groups and to determine the optical transparency window of the material, a critical parameter for NLO applications. Thermal analysis, through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provides insights into the crystal's stability and phase transition behavior.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, where the interactions between them are non-covalent. Crystal engineering is a subfield that deals with the design and synthesis of crystalline solids with desired properties, based on an understanding of these intermolecular interactions.

Directed Assembly of Supramolecular Structures via Non-Covalent Interactions

The molecular structure of this compound is rich in functional groups capable of participating in various non-covalent interactions, making it a promising candidate for the directed assembly of supramolecular structures. The key interactions include:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the ether oxygen, ester carbonyl oxygen, and the hydroxyl oxygen can all act as hydrogen bond acceptors. nih.gov This allows for the formation of a variety of hydrogen-bonding motifs, such as chains, dimers, and more complex networks. The presence of both a donor and multiple acceptor sites within the same molecule can lead to self-assembly into well-defined architectures.

π-π Stacking: The phenyl ring provides a planar aromatic surface capable of engaging in π-π stacking interactions. These interactions, although weaker than hydrogen bonds, are crucial in organizing molecules in the solid state, often leading to columnar or layered structures.

C-H···π Interactions: The ethyl and phenyl C-H groups can act as weak hydrogen bond donors, interacting with the electron-rich π-system of the phenyl ring. These interactions play a significant role in the fine-tuning of molecular packing.

The principles of supramolecular assembly have been demonstrated in various systems containing phenoxyacetate moieties. For instance, the crystal structures of morpholinium salts of phenoxyacetic acid analogues reveal extensive hydrogen-bonding networks between the cation and the anion. iucr.org Similarly, ammonium (B1175870) salts of phenoxyacetic acids form two-dimensional layered structures through inter-species ammonium N—H···O hydrogen-bonding associations. iucr.org In coordination polymers, phenoxyacetate can act as a ligand, and the resulting complexes can self-assemble into higher-order structures through hydrogen bonding and π-π interactions, forming 2D-networks. ias.ac.in

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.